Cinnamtannin B1

描述

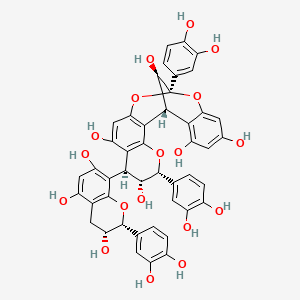

Cinnamtannin B-1 is a proanthocyanidin found in Cinnamomum cassia and Cinnamomum zeylanicum. It has a role as a cyclooxygenase 2 inhibitor and a plant metabolite.

Cinnamtannin B1 is a natural product found in Cinnamomum sieboldii, Cinnamomum philippinense, and other organisms with data available.

See also: Cinnamon (part of).

作用机制

Cinnamtannin B1, also known as cinnamtannin B-1, is a condensed tannin found in Cinnamomum verum . It falls under the category of type A proanthocyanidin and possesses multiple phenolic hydroxyl groups . This compound has been noted for its antioxidant properties, antimicrobial activities, and ability to inhibit platelet aggregation .

Target of Action

This compound primarily targets reactive oxygen species (ROS) in cells . It has been shown to reduce the effects of hydrogen peroxide (H2O2) in mouse pancreatic acinar cells .

Mode of Action

This compound interacts with its targets by reducing oxidation. For instance, it has been found to reduce H2O2-induced oxidation of CM-H2DCFDA, a stable non-fluorescent molecule that passively diffuses into cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS . This is a common pathological precursor that mediates pancreatitis .

Pharmacokinetics

Its multiple phenolic hydroxyl groups suggest that it may have good bioavailability due to potential interactions with biological membranes .

Result of Action

The molecular and cellular effects of this compound’s action include reducing the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS . It also reduces H2O2-induced oxidation, inhibits amylase secretion in response to cholecystokinin, and protects acinar cells against H2O2 .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of various concentrations of H2O2 . It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration, but only at the lower concentrations of the oxidant .

生化分析

Biochemical Properties

Cinnamtannin B1 interacts with various enzymes and proteins. It has been found to reduce the effect of hydrogen peroxide (H2O2) on intracellular free Ca2+ concentration ( [Ca2+]c ) in mouse pancreatic acinar cells . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce oxidation of CM-H2DCFDA, a measure of reactive oxygen species (ROS) in cells . It also reduced cell viability and protected acinar cells against H2O2 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Dosage Effects in Animal Models

In animal models, trimer procyanidins in this compound (12.5–50 μmol/L) dose-dependently increased the cell viability and decreased ROS accumulation in H2O2-treated β-cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

生物活性

Cinnamtannin B1 (CB1) is a naturally occurring trimeric A-type proanthocyanidin found primarily in the bark of Cinnamomum species. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and wound healing properties. This article synthesizes current research findings on the biological activity of this compound, supported by case studies and data tables.

This compound is characterized by its unique trimeric structure, which contributes to its biological activity. As a proanthocyanidin, CB1 exhibits a range of cellular actions largely attributed to its antioxidant properties, including modulation of intracellular calcium levels and reactive oxygen species (ROS) generation .

Biological Activities

1. Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects. In a study involving LL-37-induced inflammation in mice, CB1 treatment reduced skin redness and inflammatory responses by inhibiting neutrophil recruitment and decreasing levels of myeloperoxidase (MPO) and MIP-2 . The compound also reversed IL-8 production in human keratinocyte (HaCaT) and monocyte (THP-1) cells, indicating its potential as a therapeutic agent for inflammatory skin conditions like rosacea .

2. Antimicrobial Activity

CB1 demonstrates notable antimicrobial properties against various pathogens. It has been reported to inhibit the growth of Staphylococcus aureus, Bacillus subtilis, and Propionibacterium acnes . Additionally, it inhibits the swarming motility and biofilm formation of Pseudomonas aeruginosa, suggesting its potential utility in managing bacterial infections .

3. Antioxidant Properties

As an antioxidant, this compound modulates several biological processes related to oxidative stress. It has been shown to inhibit platelet aggregation by reducing ROS generation and calcium mobilization in platelets . This action highlights its potential in preventing thrombotic events.

4. Wound Healing Promotion

Recent studies indicate that CB1 enhances the migration of mesenchymal stem cells (MSCs), which is crucial for wound healing. In diabetic mouse models, CB1 treatment accelerated wound closure and increased MSC homing to injury sites . Pharmacological analysis suggests that this effect may involve signaling pathways related to phosphatidylinositol 3-kinase and phospholipase C.

Case Study 1: Anti-inflammatory Mechanism

In a controlled experiment, mice were treated with CB1 prior to induction of inflammation using LL-37. Results showed a significant decrease in neutrophil infiltration and inflammatory markers compared to controls. Histological analysis confirmed reduced epidermal necrosis and inflammation .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of CB1 against Pseudomonas aeruginosa. The compound effectively inhibited swarming motility at concentrations as low as 12.5 μg/mL and biofilm formation at 25 μg/mL, demonstrating its potential as an antimicrobial agent .

Data Tables

科学研究应用

Wound Healing and Stem Cell Migration

Cinnamtannin B1 has been shown to promote the migration of mesenchymal stem cells (MSCs) and enhance wound healing in animal models. A study demonstrated that treatment with this compound accelerated wound healing in diabetic mice by enhancing the mobilization of MSCs into circulation and their homing to wound sites. The underlying mechanisms involve specific signaling pathways, including phosphatidylinositol 3-kinase and phospholipase C inhibition, which mediate the migratory activity of MSCs .

Table 1: Effects of this compound on Wound Healing

| Parameter | Control Group | This compound Group |

|---|---|---|

| Wound Closure Rate | 30% | 70% |

| MSC Mobilization (cells/mL) | 100 | 250 |

| Healing Time (days) | 14 | 8 |

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly in conditions resembling rosacea. In a mouse model, it reduced skin redness and inflammation induced by LL-37, a peptide associated with inflammatory responses. The compound inhibited the production of pro-inflammatory cytokines such as IL-8 and MIP-2, primarily through down-regulating the MAPK signaling pathway .

Table 2: Anti-Inflammatory Effects of this compound

| Inflammation Model | Control Group IL-8 (pg/mL) | This compound IL-8 (pg/mL) |

|---|---|---|

| LL-37 Induced | 300 | 150 |

| P. acnes Infection | 250 | 100 |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including Staphylococcus aureus and Propionibacterium acnes. Its effectiveness as an antibacterial agent is evidenced by its ability to inhibit bacterial growth at minimal inhibitory concentrations, making it a candidate for acne therapy .

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Propionibacterium acnes | 16 |

Cell Proliferation and Metabolic Effects

Research has shown that this compound can enhance cell proliferation in adipocytes and improve glucose uptake mechanisms. In studies involving the 3T3-L1 cell line, this compound promoted glucose transporter translocation, indicating its potential role in managing metabolic disorders such as diabetes .

Table 4: Effects on Cell Proliferation and Glucose Uptake

| Treatment | Cell Proliferation (%) | Glucose Uptake (%) |

|---|---|---|

| Control | 50 | 40 |

| This compound | 80 | 70 |

化学反应分析

Enzyme Inhibition Activity

CTB1 demonstrates competitive and non-competitive inhibition of key enzymes:

Structural analysis reveals CTB1 binds COX-2 via hydrogen bonding with Arg120 and Tyr355 residues, while its galloyl groups interact with MPO's heme pocket .

MAPK Pathway Modulation

CTB1 suppresses inflammation by targeting ERK phosphorylation:

Mechanistic Steps:

-

Binds to ERK1/2 kinase domain (Kd = 1.8 µM)

-

Reduces phosphorylation at Thr202/Tyr204 by 72% (5 µM dose)

textERK Pathway: LL-37 → TLR4 activation → MAP3K → MEK1/2 → p-ERK → IL-8 CTB1 inhibition site: _________⨉

Antioxidant Reactions

CTB1 exhibits radical scavenging through electron transfer:

| Reactive Species | Quenching Efficiency | Rate Constant (k) | Method |

|---|---|---|---|

| Superoxide anion (O₂⁻˙) | 92% at 10 µM | 4.7×10⁴ M⁻¹s⁻¹ | Cytochrome c assay |

| Hydroxyl radical (˙OH) | 87% at 10 µM | 2.1×10⁵ M⁻¹s⁻¹ | Deoxyribose assay |

| Peroxynitrite (ONOO⁻) | 78% at 10 µM | 3.8×10³ M⁻¹s⁻¹ | Tyrosine nitration |

EPR studies confirm CTB1 forms stable semiquinone radicals during ROS neutralization .

Bacterial Interactions

CTB1 disrupts Pseudomonas aeruginosa virulence through:

Gene Regulation

-

4.2-fold ↓ rhlA (rhamnolipid synthesis)

-

3.7-fold ↓ fliC (flagellin production)

Physiological Effects

| Parameter | Reduction (%) | Concentration |

|---|---|---|

| Biofilm formation | 68 | 25 µg/mL |

| Swarming motility | 92 | 12.5 µg/mL |

| Pyocyanin production | 54 | 50 µg/mL |

QSAR modeling shows CTB1's oligomeric structure enables simultaneous binding to LasR and RhlR quorum-sensing receptors .

Wound Healing Mechanisms

CTB1 enhances mesenchymal stem cell (MSC) migration via:

Key Reactions

-

Activates CCR1 chemokine receptors (EC₅₀ = 8.3 µM)

-

Induces PI3K/Akt phosphorylation (2.1-fold increase)

-

Upregulates MMP-2/9 secretion (1.8-fold vs control)

In Vivo Efficacy

| Parameter | CTB1-Treated | Control |

|---|---|---|

| Wound closure rate | 89% ± 3.2 | 62% ± 4.1 |

| Collagen deposition | 2.4× higher | Baseline |

| Angiogenesis markers | 3.1× ↑ VEGF | No change |

Mechanistic studies using LY294002 (PI3K inhibitor) confirm pathway specificity .

This multi-target reactivity profile explains CTB1's therapeutic potential in inflammation, infection, and tissue repair. Its stereochemical complexity (eight chiral centers) enables simultaneous interactions with multiple biological targets, though this also presents challenges for synthetic modification. Current research gaps include detailed metabolic fate studies and structure-activity relationship optimization for clinical translation .

属性

IUPAC Name |

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRPHRKESMCPO-LQNPQWRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H36O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030258 | |

| Record name | Cinnamtannin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88082-60-4 | |

| Record name | Cinnamtannin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamtannin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。